methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate
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Overview
Description
Methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate typically involves the condensation of an appropriate amine with a carboxylic acid derivative. One common method involves the reaction of 1,2-diaminobenzene with diethyl oxalate, followed by cyclization and esterification to yield the desired product . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid, while reduction can produce 1,2,3,4-tetrahydroquinoxaline derivatives .
Scientific Research Applications
Methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with neuroprotective properties.
Quinoxaline: The parent compound, which serves as a core structure for many derivatives with diverse biological activities
Uniqueness
Methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)9-6-11-7-4-2-3-5-8(7)12-9/h2-5,9,11-12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGCFYZAUISTCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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